molecular formula C4Cl2F6 B146596 2-Butene, 2,3-dichlorohexafluoro- CAS No. 303-04-8

2-Butene, 2,3-dichlorohexafluoro-

Cat. No. B146596
CAS RN: 303-04-8
M. Wt: 232.94 g/mol
InChI Key: XDIDQEGAKCWQQP-OWOJBTEDSA-N
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Description

Synthesis Analysis

The synthesis of halogenated butenes can involve various strategies. For instance, the preparation of 1,3-dichloro-2-butene is described as a precursor for the 2-butene-1,3-dianion and its corresponding 1,3-dipolar synthon, which can be obtained by reacting with lithium powder and a catalytic amount of 4,4'-di-tert-butylbiphenyl (DTBB) in the presence of different electrophiles . Similarly, the synthesis of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene is achieved through electrooxidative double ene-type chlorination10. These methods could potentially be adapted for the synthesis of "2-Butene, 2,3-dichlorohexafluoro-".

Molecular Structure Analysis

The molecular structure of halogenated butenes can be complex. For example, the structure of 2,3-dimethyl-2-butene has been calculated using molecular mechanics and ab initio calculations, revealing details about the orientation of methyl groups and the potential for large amplitude motions connected with these groups . The gas-phase molecular structure of 3-chloro-1-butene has been determined by electron diffraction, revealing the presence of different conformers . These studies suggest that the molecular structure of "2-Butene, 2,3-dichlorohexafluoro-" would also be intricate and could exhibit various conformations.

Chemical Reactions Analysis

Halogenated butenes can undergo a range of chemical reactions. For instance, the reaction of 1,3-dichloro-2-butene with different electrophiles leads to various products, including dienic alcohols and substituted dihydropyrans . The epoxidation of polyfluoro-3-chloro(bromo)-1-butenes results in the cleavage of the carbon skeleton at the double bond, forming polyfluorocarboxylic acid sodium salts as by-products . These reactions highlight the reactivity of halogenated butenes and suggest that "2-Butene, 2,3-dichlorohexafluoro-" would also participate in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated butenes can be influenced by their molecular structure. For example, the electron impact ionization and ion–molecule reactions of octafluoro-2-butene have been studied, showing the formation of various product ions and providing insights into the ionization cross-section and dominant ions at different energy levels . The study of 2,3-dimethyl-2-butene's molecular structure through electron diffraction has provided parameters such as bond lengths and angles, which are crucial for understanding the physical properties of the molecule . These findings can be used to infer the properties of "2-Butene, 2,3-dichlorohexafluoro-".

Scientific Research Applications

Gas-Phase Reactions and Isomerization

Research has shown that gas-phase reactions of nuclear recoil generated chlorine-38 atoms with 2,3-dichlorohexafluoro-2-butene (2,3-DCHF2B) predominantly result in chlorine for chlorine substitution. This process is accompanied by geometrical isomerization, with cis-trans branching ratios being dependent on the isomeric identity of the reactant and the concentration of inert diluent present. This highlights the compound's utility in studying reaction mechanisms and geometrical isomerization in gas-phase reactions (Stevens & Spicer, 1978).

Epoxidation and Chemical Synthesis

Epoxidation of compounds including 3,4-dichlorohexafluoro-1-butene with sodium hypohalites leads to cleavage of the carbon skeleton at the double bond, producing polyfluorocarboxylic acid sodium salts as by-products. This process is significant in the synthesis of various epoxides and carbonyl compounds (Zapevalov et al., 2004). Additionally, a novel synthetic route involving 2,3-dichlorohexafluoro-2-butene has been developed for producing Z-1,1,1,4,4,4-hexafluoro-2-butene, a potential method for industrial production (Zhang et al., 2016).

Photochemistry and Reaction Dynamics

Studies involving 2,3-dichlorohexafluoro-2-butene have contributed to the understanding of reaction dynamics in photochemistry. For example, electron impact ionization and ion-molecule reactions of octafluoro-2-butene have been studied using mass spectrometry, revealing insights into the formation of product ions and the ionization process (Jiao et al., 2008).

Atmospheric Chemistry and Environmental Implications

The compound has also been referenced in atmospheric chemistry studies, particularly in the context of chlorofluorocarbons (CFCs) and their potential impact on the environment. For instance, atmospheric observations of chlorofluorocarbons, including 4,4-dichlorohexafluoro-1-butene, have been reported, providing data crucial for understanding the environmental and atmospheric implications of these substances (Laube & Engel, 2008).

properties

IUPAC Name

(E)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene
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InChI

InChI=1S/C4Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIDQEGAKCWQQP-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)Cl)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\Cl)(\C(F)(F)F)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5073161, DTXSID001234567
Record name 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-
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Record name (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene
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Molecular Weight

232.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Aldrich MSDS]
Record name 2,3-Dichlorohexafluoro-2-butene
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Product Name

2-Butene, 2,3-dichlorohexafluoro-

CAS RN

2418-21-5, 303-04-8, 11111-49-2
Record name (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene
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Record name 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene
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Record name 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene, (2E)-
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Record name Hexafluorodichlorobutene
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Record name 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-
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Record name (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene
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Record name 2,3-dichlorohexafluorobut-2-ene
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Record name 2,3-DICHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LO Moore, JP Henry - The Journal of Organic Chemistry, 1971 - ACS Publications
At 300 and a contact time of 60 sec over a carbon cata-lyst essentially all of the chlorotrifluoroethylene is re-acted. The amount remaining was too small to measure by mass spectral …
Number of citations: 0 pubs.acs.org
K Yamada, M Aratani, Y Hayakawa… - The Journal of …, 1971 - ACS Publications
Previous studies of the thermal reactions of chloro-trifluoroethylene at 300-500 by Atkinson and Sted-man11 had shown that the first-formed 1, 2-dichlorohexafluorocyciobutane …
Number of citations: 14 pubs.acs.org

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